mesitylmethyl 9H-purin-6-yl sulfide
Description
Mesitylmethyl 9H-purin-6-yl sulfide is a purine derivative featuring a mesitylmethyl (2,4,6-trimethylbenzyl) group attached via a sulfide linkage at the 6-position of the purine ring. The mesitylmethyl group introduces steric bulk and lipophilicity, which may influence solubility, cellular uptake, and target binding compared to simpler alkyl or aryl substituents.
Properties
Molecular Formula |
C15H16N4S |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
6-[(2,4,6-trimethylphenyl)methylsulfanyl]-7H-purine |
InChI |
InChI=1S/C15H16N4S/c1-9-4-10(2)12(11(3)5-9)6-20-15-13-14(17-7-16-13)18-8-19-15/h4-5,7-8H,6H2,1-3H3,(H,16,17,18,19) |
InChI Key |
PFFHYFUYNWNHSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CSC2=NC=NC3=C2NC=N3)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Sulfur-Containing Substituents
a) 6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine (CAS: 20914-62-9)
- Structure : Features a benzylsulfanyl group at the 6-position and a cyclohexyl group at the 9-position.
- Key Differences: The 9-position substitution (cyclohexyl) may alter conformational flexibility compared to mesitylmethyl 9H-purin-6-yl sulfide, which retains a hydrogen at N-7.
b) 6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine (CAS: 225111-60-4)
- Structure : Contains a 4-methylphenylsulfanyl group at the 6-position.
- Key Differences :
c) N-(9H-Purin-6-yl) Benzamide Derivatives (e.g., compounds 2, 3, 8 from )
- Structure : Benzamide groups at the 6-position via an amide linkage.
- Key Differences :
a) Cytotoxicity
- N-(9H-Purin-6-yl) Benzamides: Compounds 2, 3, and 8 show IC₅₀ values <15 µM against lymphoma cells (RL, HL-60), with ortho-substituted derivatives (e.g., compound 3) being most potent.
- Sulfide Analogues: Limited direct data, but sulfur’s electron-withdrawing effects may modulate purine ring reactivity. For example, 6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine (CAS: 478067-83-3) shows unique binding due to fluorine substitution, highlighting substituent electronegativity’s role .
b) Mechanistic Insights
- N-9 vs. 6-Position Substitution :
- Steric and Electronic Effects :
- Mesitylmethyl’s bulkiness may hinder interactions with flat binding pockets (e.g., BRD4’s acetyl-lysine site), favoring targets tolerant to steric hindrance.
Comparative Data Table
| Compound | Substituent (6-position) | N-9 Substituent | IC₅₀ (µM) | Key Features |
|---|---|---|---|---|
| This compound | Mesitylmethylsulfanyl | H | N/A | High lipophilicity, steric bulk |
| 6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine | Benzylsulfanyl | Cyclohexyl | N/A | Moderate solubility, kinase target |
| N-(9H-Purin-6-yl) benzamide (compound 3) | Ortho-substituted benzamide | H | 3–15 | Synergistic with fludarabine |
| 6-[(4-Methylphenyl)sulfanyl]-9H-purin-2-amine | 4-Methylphenylsulfanyl | H | N/A | Improved solubility vs. mesityl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
